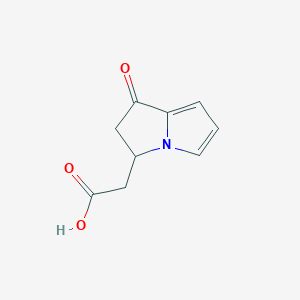
Sodium trichloroacetate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium trichloroacetate trihydrate is a chemical compound with the formula CCl3CO2Na·3H2O. It is a derivative of trichloroacetic acid and is known for its use in various chemical and industrial applications. The compound appears as a white crystalline solid and is highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium trichloroacetate trihydrate is typically synthesized by neutralizing trichloroacetic acid with sodium hydroxide or sodium carbonate. The reaction is as follows:
CCl3COOH+NaOH→CCl3COONa+H2O
The resulting sodium trichloroacetate is then crystallized from an aqueous solution to obtain the trihydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization of trichloroacetic acid with sodium hydroxide. The process is carried out in reactors equipped with cooling systems to control the exothermic reaction. The product is then purified and crystallized to achieve the desired trihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium trichloroacetate trihydrate undergoes several types of chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation to produce trichloromethyl anion, which is a strong nucleophile.
Substitution: It can participate in nucleophilic substitution reactions, particularly with carbonyl compounds.
Common Reagents and Conditions
Decarboxylation: This reaction typically occurs in the presence of dimethylformamide (DMF) and aldehydes, leading to the formation of trichloromethyl carbinols.
Substitution: this compound can react with aldehydes, ketones, and acyl halides under basic conditions to introduce the trichloromethyl group.
Major Products Formed
Trichloromethyl Carbinols: Formed from the reaction with aldehydes.
Substituted Carbonyl Compounds: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Sodium trichloroacetate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing the trichloromethyl group into organic molecules.
Biology: The compound is employed in transcript mapping to increase sensitivity and precision.
Medicine: It has been studied for its potential use in various biochemical assays.
Industry: this compound is used in the textile industry as an acid-binding reagent during the dyeing process.
Mécanisme D'action
The primary mechanism of action of sodium trichloroacetate trihydrate involves the generation of trichloromethyl anion through decarboxylation. This anion is a strong nucleophile that can attack various carbonyl functional groups, leading to the formation of new chemical bonds. The molecular targets include aldehydes, ketones, and acyl halides, which are transformed into trichloromethyl-substituted products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium trifluoroacetate
- Sodium chloroacetate
- Sodium acetate
Uniqueness
Sodium trichloroacetate trihydrate is unique due to its strong electron-withdrawing trichloromethyl group, which makes it a weaker base compared to sodium acetate. This property allows it to participate in specific nucleophilic substitution reactions that are not as readily achievable with other similar compounds.
Propriétés
Formule moléculaire |
C2H6Cl3NaO5 |
|---|---|
Poids moléculaire |
239.41 g/mol |
Nom IUPAC |
sodium;2,2,2-trichloroacetate;trihydrate |
InChI |
InChI=1S/C2HCl3O2.Na.3H2O/c3-2(4,5)1(6)7;;;;/h(H,6,7);;3*1H2/q;+1;;;/p-1 |
Clé InChI |
OGGAUQRIKULKOG-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(C(Cl)(Cl)Cl)[O-].O.O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)





![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)
![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)


